2'-deoxyadenosine-5'-13C monohydrate

Description

Chemical Identification and Nomenclature

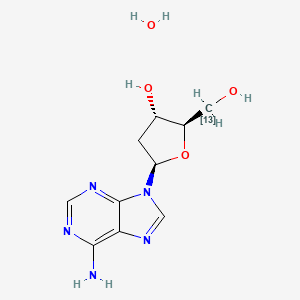

This compound represents a precisely engineered isotopically labeled derivative of the naturally occurring deoxyribonucleoside 2'-deoxyadenosine. The compound maintains the fundamental structural integrity of its unlabeled counterpart while incorporating carbon-13 enrichment specifically at the 5' carbon position of the deoxyribose sugar component. This strategic isotopic modification preserves the compound's biological activity while conferring unique analytical properties that enable sophisticated research applications.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)oxolan-3-ol;hydrate. The molecular formula C10H15N5O4 reflects the incorporation of one carbon-13 atom within the overall structure, resulting in a molecular weight of 270.25 grams per mole. Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, including 478510-77-9 and 18986-23-7, reflecting different preparation methods and isotopic enrichment levels.

The compound exists as a monohydrate, indicating the incorporation of one water molecule per molecule of the labeled nucleoside in its crystalline form. This hydration state is critical for maintaining compound stability during storage and handling procedures. The stereochemical configuration follows the natural D-configuration of deoxyribose, ensuring compatibility with biological systems and enzymatic processes.

Alternative nomenclature systems employ various descriptive approaches, including [5'-13C]2'-deoxyadenosine monohydrate and 2'-deoxyadenosine monohydrate-5'-13C. These naming conventions emphasize the specific position of carbon-13 incorporation while maintaining clarity regarding the compound's fundamental nucleoside structure. The standardized abbreviation dAdo.H2O with 13C notation is frequently employed in specialized literature to denote this specific isotopically labeled variant.

Historical Context in Stable Isotope Labeling

The development of this compound occurs within the broader historical framework of stable isotope tracer methodology, which traces its origins to the pioneering work of Frederick Soddy over a century ago. Soddy's groundbreaking research provided the first definitive evidence for isotope existence, establishing that elements occupying identical positions in the periodic table possess essentially identical chemical properties while differing in atomic mass due to varying neutron numbers within their atomic nuclei.

The foundational work of Nobel laureates J.J. Thomson and F.W. Aston in developing early mass spectrometry instrumentation proved instrumental in enabling accurate isotope separation, identification, and quantification. These technological advances facilitated the recognition that stable isotopes, particularly carbon-13, nitrogen-15, oxygen-18, and deuterium, could be chemically incorporated into organic compounds such as amino acids, fatty acids, and nucleotides for metabolic tracing applications.

The emergence of stable isotope tracer methodology in the 1930s represented a transformative breakthrough in biological research, enabling scientists to trace metabolic pathways within living systems without the safety concerns associated with radioactive isotopes. Initial applications focused primarily on simple metabolic compounds, but the methodology gradually expanded to encompass more complex biomolecules, including nucleotides and nucleosides.

The specific development of carbon-13 labeled deoxyribonucleosides emerged from the recognition that nucleic acid metabolism studies required precise isotopic markers that would not interfere with normal cellular processes. Unlike radioactive tracers, stable isotope labels maintain indefinite stability and pose no radiation hazards, making them ideal for extended metabolic studies and human research applications. The advancement of nuclear magnetic resonance spectroscopy and mass spectrometry technologies provided the analytical foundation necessary for detecting and quantifying these labeled compounds with high precision.

The synthesis of position-specific labeled nucleosides like this compound represents the culmination of decades of methodological refinement in organic synthesis and isotope incorporation techniques. Contemporary synthetic approaches enable the selective introduction of carbon-13 labels at virtually any position within nucleoside structures, providing researchers with unprecedented analytical capabilities for investigating nucleic acid metabolism and structure-function relationships.

Role in Nucleic Acid Research

This compound serves multiple critical functions within contemporary nucleic acid research, with applications spanning structural biology, metabolic biochemistry, and analytical methodology development. The compound's primary utility derives from its capacity to serve as a metabolic tracer for investigating deoxyribonucleoside metabolism and DNA synthesis pathways within biological systems.

Nuclear magnetic resonance spectroscopy applications represent one of the most significant research domains for this labeled compound. The carbon-13 enrichment at the 5' position provides a distinctive spectroscopic signature that enables researchers to monitor the compound's metabolic fate with exceptional precision. Carbon-13 nuclear magnetic resonance relaxation studies have demonstrated that the 5' carbon position exhibits unique relaxation properties that provide valuable information about molecular dynamics and conformational flexibility within deoxyribose ring systems.

The compound serves as an essential building block for synthesizing isotopically labeled deoxyribonucleic acid molecules for structural and functional studies. Site-specific isotope labeling strategies utilizing this compound enable the generation of deoxyribonucleic acid molecules with defined isotopic signatures at specific positions, facilitating detailed nuclear magnetic resonance analysis of nucleic acid structure, dynamics, and molecular interactions. These applications have proven particularly valuable for investigating protein-deoxyribonucleic acid interactions and nucleic acid conformational changes.

Metabolic pathway analysis represents another crucial application domain where this compound provides unique research capabilities. The compound can be administered to biological systems as a metabolic tracer, enabling researchers to follow the incorporation of the labeled deoxyribonucleoside into cellular deoxyribonucleic acid synthesis pathways. This approach has proven invaluable for investigating nucleotide pool dynamics, DNA repair mechanisms, and cellular proliferation rates.

Table 1: Research Applications of this compound

| Application Domain | Specific Use | Analytical Method | Research Outcome |

|---|---|---|---|

| Structural Biology | Nucleic acid conformation analysis | Carbon-13 Nuclear Magnetic Resonance | Detailed structural information |

| Metabolic Studies | Pathway tracing | Mass spectrometry | Metabolic flux quantification |

| Biochemical Synthesis | Labeled DNA preparation | Enzymatic incorporation | Site-specific isotope enrichment |

| Pharmaceutical Research | Drug metabolism studies | Combined analytical approaches | Mechanistic understanding |

The compound's role in investigating deoxyribose ring conformational dynamics has provided fundamental insights into nucleic acid structure-function relationships. Carbon-13 nuclear magnetic resonance relaxation measurements have revealed that the deoxyribose ring undergoes rapid conformational interconversion between different pucker states, with the 5' carbon position serving as a sensitive reporter of these dynamic processes. These findings have important implications for understanding how deoxyribonucleic acid structure influences biological function.

Contemporary research applications increasingly emphasize the compound's utility in investigating nucleic acid-protein interactions and enzymatic mechanisms. The isotopic label provides a non-perturbing probe that enables detailed analysis of molecular recognition events and catalytic processes involving deoxyribonucleotides. This capability has proven particularly valuable for characterizing DNA polymerase mechanisms, nuclease activities, and DNA repair enzyme functions.

Properties

Molecular Formula |

C10H15N5O4 |

|---|---|

Molecular Weight |

270.25 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)oxolan-3-ol;hydrate |

InChI |

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2+1; |

InChI Key |

WZJWHIMNXWKNTO-JAXFXGRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |

sequence |

A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Isotopic Variations

The table below summarizes key differences between 2'-deoxyadenosine-5'-13C monohydrate and related compounds:

*Estimated based on isotopic enrichment.

Key Analytical and Functional Differences

Isotopic Specificity: 5'-13C labeling enables precise tracking of the 5' carbon in metabolic pathways, such as DNA synthesis or adenosine deaminase reactions . 13C10,15N5 dAMP provides comprehensive isotopic labeling for studying nucleic acid dynamics in vitro, with ≥98 atom % purity ensuring minimal background noise in MS/NMR . Deuterated variants (e.g., 8-d) are used to investigate kinetic isotope effects in enzyme catalysis .

Phosphorylation State: The non-phosphorylated 2'-deoxyadenosine derivatives (monohydrate forms) are nucleosides, whereas dADP and dAMP are nucleotides critical for energy transfer and polymerization processes .

Cost and Availability: Isotopic labeling significantly increases cost. For example, 0.050 g of 5'-13C monohydrate costs $1,340 , compared to \sim$50/g for the non-labeled form .

Preparation Methods

Starting Materials and Labeling

- The synthesis typically begins with adenosine or derivatives thereof, where the ribose moiety is isotopically labeled at the 5' carbon with carbon-13.

- The molecular formula for the labeled compound is generally C₉¹³CH₁₅N₅O₄, with a molecular weight around 270.25 g/mol.

Esterification and Acylation Approach (Patent CN105884846A)

- Process Overview : Adenosine is first esterified and acylated using an acylating agent (e.g., toluene sulfochloride) in the presence of an acid-binding agent.

- Esterifying Agent : Dialkyl tin oxide is employed as the esterifying agent to improve reaction selectivity.

- Reduction and Purification : The acylated intermediate undergoes reduction and purification steps to yield 2'-deoxyadenosine monohydrate.

- Advantages :

- High reaction selectivity, particularly at the 2' hydroxyl group.

- Avoidance of chromatographic separation, simplifying purification.

- High yield and cost-effectiveness suitable for industrial scale-up.

- Key Notes : This method addresses the problem of stereochemical mixtures by selective acylation, reducing by-products and simplifying downstream processing.

Direct Glycosylation and Anomeric Mixtures (Prior Art)

- Earlier methods involved condensation of protected ribose derivatives with purine bases under acidic catalysis, leading to mixtures of α and β anomers.

- These methods required chromatographic separation due to poor stereoselectivity and regioselectivity, complicating purification and reducing yield.

- The esterification method described in 3.2 improves upon these limitations.

Q & A

Q. What synthetic methodologies are employed for site-specific 13C labeling at the 5′ position of 2′-deoxyadenosine monohydrate, and how is isotopic purity ensured?

Synthesis typically involves enzymatic or chemical phosphorylation of 2′-deoxyadenosine using 13C-enriched precursors. Isotopic purity (>97%) is validated via high-resolution mass spectrometry (HRMS) and 13C NMR, which confirm the absence of natural-abundance 13C signals at unintended positions . Purification via reverse-phase HPLC ensures removal of unlabeled byproducts and residual solvents .

Q. What storage conditions are critical for maintaining the stability of 2′-deoxyadenosine-5′-13C monohydrate in long-term studies?

The compound is hygroscopic and requires storage at 0–6°C in airtight, light-protected containers. Degradation due to hydrolysis is minimized by maintaining anhydrous conditions, as evidenced by stability studies using 31P NMR to monitor phosphate group integrity .

Q. How is the structural integrity of 2′-deoxyadenosine-5′-13C monohydrate confirmed prior to experimental use?

Multi-nuclear NMR (1H, 13C, 31P) and X-ray crystallography are standard. For example, 13C NMR in DMSO-d6 resolves peaks at δ 80.11 ppm (C-5′) and δ 152.10 ppm (adenine C-2), confirming both sugar and base integrity . FT-IR further validates hydrogen-bonding patterns in the monohydrate form .

Advanced Research Questions

Q. How does 13C labeling at C-5′ enhance the study of deoxyribose puckering dynamics in DNA using NMR relaxation experiments?

13C T1 relaxation times and nuclear Overhauser effects (NOEs) reveal rapid C-2′ endo/exo puckering in the deoxyribose ring. In D2O solutions, 13C-labeled C-5′ exhibits NT1 values ~30% higher than unlabeled carbons, enabling precise quantification of conformational flexibility in nucleotide analogs . Contrast with ribose (no puckering) highlights the role of the 2′-deoxy modification in DNA dynamics .

Q. What experimental strategies mitigate contradictions in 13C NMR chemical shift data for 2′-deoxyadenosine derivatives across different solvents?

Discrepancies arise from solvent polarity (e.g., D2O vs. DMSO-d6) and pH. Internal standards (e.g., tetramethylsilane) and controlled buffer conditions (e.g., 10 mM phosphate, pH 7.0) normalize shifts. For example, C-5′ shifts vary by ±0.3 ppm in D2O versus DMSO due to hydrogen-bonding differences .

Q. How can 13C isotopic tracing elucidate the metabolic incorporation of 2′-deoxyadenosine-5′-13C monohydrate into DNA repair pathways?

Pulse-chase experiments with LC-MS/MS detect 13C-enriched dAMP in DNA hydrolysates. A 5% 13C enrichment threshold distinguishes newly synthesized DNA from background signals. Contradictions in incorporation rates (e.g., repair vs. replication) are resolved using synchronized cell models and kinase inhibitors to block salvage pathways .

Q. What coordination mechanisms are revealed when studying cisplatin interactions with 13C-labeled 2′-deoxyadenosine-5′-monophosphate?

IRMPD spectroscopy and DFT calculations show cisplatin preferentially binds the N3 site of adenine, not the phosphate group. 13C labeling at C-5′ excludes nonspecific metal-sugar interactions, confirming N3 as a key coordination site in anticancer drug-DNA adducts .

Data Contradiction Analysis

Q. Why do studies report conflicting NT1 relaxation times for C-5′ in 2′-deoxyadenosine derivatives?

Variations arise from temperature (e.g., 25°C vs. 37°C) and concentration-dependent aggregation. At >10 mM, intermolecular stacking reduces C-5′ mobility, increasing NT1 by ~15%. Controlled dilution experiments (1–5 mM) and triple-quantum-filtered NMR suppress artifacts .

Methodological Best Practices

- Isotopic Purity Validation : Use HRMS with <1 ppm mass error to distinguish 13C from natural-abundance 13C and 15N isotopes .

- NMR Optimization : Employ cryoprobes and dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration 13C samples .

- Metabolic Tracing Controls : Include unlabeled controls and correct for isotope dilution effects using kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.